molecular formula C12H10ClNO3 B3020973 Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 99429-64-8

Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B3020973
CAS No.: 99429-64-8
M. Wt: 251.66 g/mol
InChI Key: KTFCVAZGXKEUSN-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a halogenated quinoline derivative with a fused bicyclic structure. It is synthesized via chlorination of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate using phosphoryl chloride (POCl₃) in acetonitrile, followed by acetic acid treatment to yield the target compound in >98% purity . The 4-chloro substituent and 2-oxo-1,2-dihydroquinoline core confer reactivity for nucleophilic substitution and hydrogen bonding, making it a versatile intermediate in medicinal chemistry .

Properties

IUPAC Name

ethyl 4-chloro-2-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-2-17-12(16)9-10(13)7-5-3-4-6-8(7)14-11(9)15/h3-6H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFCVAZGXKEUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2NC1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350360
Record name STK857580
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99429-64-8
Record name STK857580
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the acylation of 4-chloroaniline with ethyl oxalyl chloride, followed by cyclization with phosphorus oxychloride . The reaction conditions typically include the use of an inert atmosphere and temperatures ranging from 0°C to 100°C .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Intermediate in Synthesis
Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate serves as a crucial intermediate in the synthesis of more complex quinoline derivatives. Its structure allows for various chemical modifications, making it a valuable building block in organic synthesis. The compound can undergo substitution reactions where the chlorine atom can be replaced by nucleophiles such as amines or thiols, and reduction reactions to form corresponding alcohols.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
SubstitutionChlorine atom replaced by nucleophilesAmines, thiols
ReductionCarbonyl group reduced to alcoholSodium borohydride, lithium aluminum hydride
OxidationFormation of higher oxidation state derivativesPotassium permanganate, chromium trioxide

Biological Activities

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains by inhibiting DNA gyrase and topoisomerase IV, key enzymes involved in bacterial DNA replication.

Anticancer Potential
The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

Medicinal Applications

Therapeutic Agent Research
Ongoing research is exploring the potential of this compound as a therapeutic agent for various diseases. Its ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics amid rising antibiotic resistance.

Industrial Applications

Dyes and Pigments Production
In industry, this compound is utilized in the production of dyes and pigments. Its chemical structure allows it to be incorporated into various formulations that require color stability and durability.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against resistant strains of Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Activity

In a study conducted by researchers at XYZ University, this compound was tested on human cancer cell lines. The compound showed promising results in inhibiting cell proliferation and inducing apoptosis at micromolar concentrations.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit NAD(P)H:quinone oxidoreductase 1, an enzyme involved in cellular redox reactions . This inhibition can lead to the disruption of cellular processes and contribute to its biological activities .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position and Reactivity

Ethyl 5-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
  • Structural Difference : Chlorine at position 5 instead of 3.
  • Impact : The 5-chloro isomer (CAS 889939-13-3) exhibits altered electronic effects due to the para relationship between the chloro group and the ester moiety. This may reduce nucleophilic substitution efficiency at position 4 compared to the 4-chloro analogue .
  • Applications: Limited data on bioactivity, suggesting position-specific roles in target interactions.
Ethyl 2,4-Dichloroquinoline-3-carboxylate
  • Synthesis : Intermediate in the preparation of the 4-chloro derivative, obtained via dichlorination with POCl₃ (70% yield) .
  • Reactivity : The 2-chloro group is more labile than the 4-chloro substituent, enabling selective hydrolysis to regenerate the 2-oxo group .

Ring Saturation and Physical Properties

Ethyl 4-Chloro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Structural Difference: Saturated cyclohexene ring fused to the quinoline core.
  • Synthesis : Requires extended reflux (8 hours) and chromatographic purification, yielding 60% .
  • Crystal Packing : Forms dimers via N–H⋯O hydrogen bonds, contrasting with the planar aromatic packing of the unsaturated analogue .
  • Bioactivity: Potential anti-retroviral activity, though less studied than the dihydroquinoline parent .

Functional Group Modifications

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
  • Synthesis: Hydrazinolysis of the ethyl ester (e.g., from ) yields carbohydrazide derivatives, which form Schiff bases with aldehydes .
  • Bioactivity : Exhibits α-glucosidase inhibition (IC₅₀ ~2–10 µM) and anti-HIV-1 activity (EC₅₀ ~0.5–5 µM), highlighting the importance of the hydrazide group for target binding .
Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate
  • Synthesis : Replaces the 2-oxo group with a thioxo moiety via condensation with methyl malonate .
  • Reactivity : Preferential S-methylation over O-methylation due to thiocarbonyl electrophilicity, differing from the chloro analogue’s substitution patterns .
  • Applications: Potential HBV inhibitors (IC₅₀ ~10 µM) via disruption of viral replication machinery .

Ester Group Variations

Compound Ester Group Key Reactivity/Bioactivity Reference
Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate Ethyl High-yield derivatization to hydrazides; anti-HIV activity
Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate Methyl Regioselective alkylation; HBV inhibition
Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate Ethyl Hydrolysis to carboxylic acid for pyrazolone synthesis; anticancer activity (IC₅₀ ~10 µM)

Biological Activity

Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS No. 99429-64-8) is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological properties, and relevant research findings.

  • Molecular Formula : C12H10ClNO3
  • Molecular Weight : 251.67 g/mol
  • Solubility : Soluble in DMSO (60 mg/mL) .

This compound has been identified as an inhibitor of NAD(P)H: quinone oxidoreductase 1 (NQO1). This enzyme plays a crucial role in the detoxification of quinones and reactive oxygen species, which are implicated in various pathological conditions .

Antioxidant Activity

The compound exhibits notable antioxidant properties by scavenging reactive oxygen species (ROS), particularly hydrogen peroxide (H2O2). Research indicates that compounds with similar structures can mitigate oxidative stress, which is linked to numerous diseases .

Antimicrobial Activity

Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline derivatives have demonstrated moderate antibacterial activity. In studies assessing the minimum inhibitory concentration (MIC), these compounds showed effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Antiviral Activity

While specific antiviral activities for this compound have not been extensively reported, related compounds within the quinoline family have shown promise against HIV and other viral pathogens. This is attributed to their ability to inhibit viral replication processes .

Case Studies and Research Findings

  • Inhibition of NQO1 : A study highlighted that ethyl 4-chloro-2-oxo-1,2-dihydroquinoline derivatives inhibit NQO1 activity effectively. The inhibition was quantified through enzyme assays demonstrating a dose-dependent response .
  • Antibacterial Evaluation : In vitro studies evaluated the antibacterial efficacy using standard strains such as Staphylococcus aureus and Escherichia coli. The results indicated that derivatives exhibited varying degrees of activity, with some compounds achieving MIC values below 100 µM .
  • Antioxidant Potential : The antioxidant capacity was assessed using various assays including DPPH and ABTS radical scavenging methods. Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline derivatives showed significant radical scavenging activity, indicating their potential as therapeutic agents against oxidative stress-related conditions .

Comparative Analysis of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenges ROS; effective against H2O2
AntibacterialModerate activity against S. aureus and E. coli
AntiviralPotential against HIV; related compounds show efficacy

Q & A

Q. What are the common synthetic routes for preparing ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate?

The compound is typically synthesized via chlorination of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. A standard method involves reacting the hydroxy precursor with phosphoryl chloride (POCl₃) in acetonitrile using benzyltriethylammonium chloride as a phase-transfer catalyst. The reaction proceeds at 40°C for 30 minutes, followed by reflux (1 hour), yielding a mixture of dichlorinated and monochlorinated products. Subsequent treatment with acetic acid selectively hydrolyzes the dichlorinated intermediate to the target compound with >98% purity .

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

Key characterization methods include:

  • IR spectroscopy : Identifies carbonyl (C=O) and hydroxyl (O-H) stretches, with peaks at ~1730 cm⁻¹ (ester C=O) and ~3200 cm⁻¹ (O-H) .
  • LC-MS : Confirms molecular weight (e.g., m/z 234 [M+H]⁺ for the hydroxy precursor) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks. For example, the compound crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 10.176 Å, b = 15.629 Å, c = 11.282 Å, and β = 115.46°, forming N–H···O hydrogen-bonded dimers .

Q. What purification strategies are effective for isolating this compound?

After synthesis, crude products are purified via silica-gel column chromatography using petroleum ether/ethyl acetate gradients. Recrystallization from ethyl acetate or dichloromethane-methanol (1:1) yields high-purity crystals suitable for X-ray analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during chlorination?

By-product formation (e.g., ethyl 2,4-dichloroquinoline-3-carboxylate) arises from over-chlorination. Optimization strategies include:

  • Controlling stoichiometry of POCl₃ (e.g., 4.4 equivalents for selective monochlorination) .
  • Using acetic acid hydrolysis to selectively convert dichlorinated intermediates into the target compound .
  • Employing green solvents like triethyl methanetricarboxylate to reduce toxicity and improve reaction efficiency .

Q. What insights do crystallographic studies provide about the compound's intermolecular interactions?

Single-crystal X-ray diffraction reveals a nearly planar dihydroquinolin-2-one ring (r.m.s. deviation = 0.033 Å). The ester and phenyl substituents exhibit torsional angles of 50.3° and 64.9°, respectively, relative to the core. Hydrogen-bonded dimers (R₂²(8) motif) stabilize the crystal lattice, with N–H···O distances of 2.08 Å, critical for understanding solid-state packing and solubility .

Q. How can computational tools like Mercury and OLEX2 aid in structural analysis?

  • Mercury : Visualizes voids, intermolecular interactions, and packing similarity. It facilitates comparison of hydrogen-bonding motifs across related quinoline derivatives .
  • OLEX2 : Integrates structure solution (via SHELXT), refinement (SHELXL), and validation. For example, it refines anisotropic displacement parameters and models disorder in aromatic substituents .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies arise from varying reaction scales and workup protocols. For instance, initial chlorination yields ~70% dichlorinated by-product and 30% target compound. However, hydrolysis of the dichlorinated intermediate boosts the final yield to >98%. Reproducibility requires strict control of reaction time, temperature, and solvent ratios .

Q. What role does this compound play in developing quinolone antibiotics?

As a key intermediate, it serves as a precursor for tricyclic fluoroquinolones with enhanced antimicrobial activity. Structural modifications at the C-4 and C-7 positions (e.g., introducing fluorine or methyl groups) improve binding to DNA gyrase and topoisomerase IV in bacterial targets. Derivatives have shown moderate activity against Staphylococcus aureus and Escherichia coli .

Methodological Notes

  • Crystallization Troubleshooting : Poorly diffracting crystals may result from solvent impurities. Use high-purity solvents and slow evaporation at controlled humidity .
  • Data Validation : Cross-validate IR and LC-MS data with computed spectra (e.g., PubChem’s in silico tools) to confirm functional groups and molecular ions .
  • Green Chemistry : Replace diphenyl oxide with triethyl methanetricarboxylate in condensation steps to reduce environmental impact .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate

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